molecular formula C7H4BrClN2 B1383773 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile CAS No. 2090170-50-4

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1383773
CAS No.: 2090170-50-4
M. Wt: 231.48 g/mol
InChI Key: UZEYMDQHJPAHQT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile typically involves the halogenation of a pyridine derivative. One common method includes the bromination and chlorination of 4-methylpyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in a solvent like acetonitrile or dichloromethane, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the halogens.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups.

    Coupling Products: Biaryl compounds formed through the coupling of the pyridine ring with aromatic rings.

Scientific Research Applications

5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its target. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methylpyridine-3-carbonitrile
  • 6-Chloro-4-methylpyridine-3-carbonitrile
  • 4-Methylpyridine-3-carbonitrile

Comparison

Compared to its similar compounds, 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile is unique due to the presence of both bromine and chlorine substituents. This dual halogenation can enhance its reactivity and binding properties, making it a valuable intermediate in the synthesis of more complex molecules. The combination of these substituents can also influence the compound’s electronic properties, potentially leading to unique applications in materials science and medicinal chemistry.

Properties

IUPAC Name

5-bromo-6-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-5(2-10)3-11-7(9)6(4)8/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEYMDQHJPAHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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